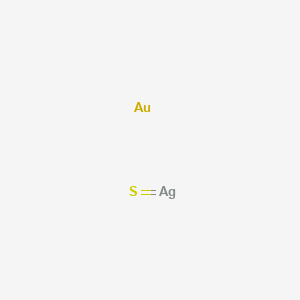
Bis(2,4,6-triisopropylphenyl)-lambda2-germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2,4,6-tri(propan-2-yl)phenyl]germane is a chemical compound characterized by the presence of germanium bonded to two 2,4,6-tri(propan-2-yl)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,4,6-tri(propan-2-yl)phenyl]germane typically involves the reaction of germanium tetrachloride with 2,4,6-tri(propan-2-yl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for Bis[2,4,6-tri(propan-2-yl)phenyl]germane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
化学反応の分析
Types of Reactions
Bis[2,4,6-tri(propan-2-yl)phenyl]germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted phenyl germanes.
科学的研究の応用
Bis[2,4,6-tri(propan-2-yl)phenyl]germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which Bis[2,4,6-tri(propan-2-yl)phenyl]germane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- Bis(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- 2,4,6-Triisopropylbenzoic acid
Uniqueness
Bis[2,4,6-tri(propan-2-yl)phenyl]germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to similar compounds containing phosphorus or other elements. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
特性
分子式 |
C30H46Ge |
|---|---|
分子量 |
479.3 g/mol |
InChI |
InChI=1S/C30H46Ge/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
InChIキー |
XPUDRKGUEFQFRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ge]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


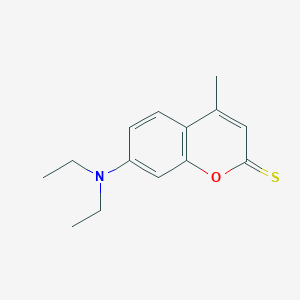

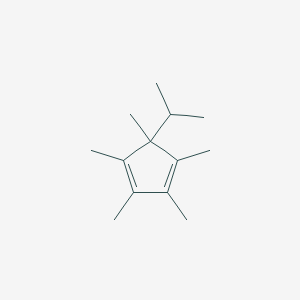
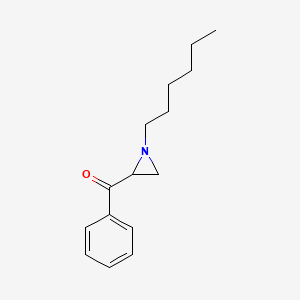

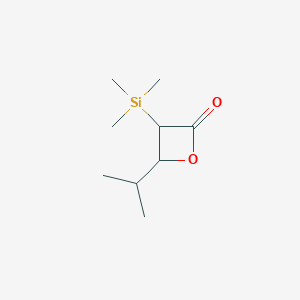
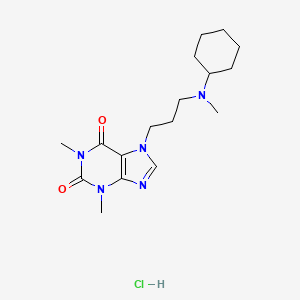

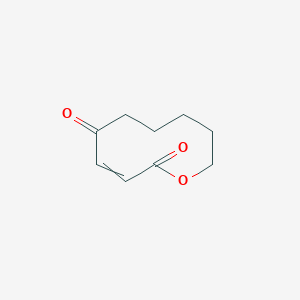
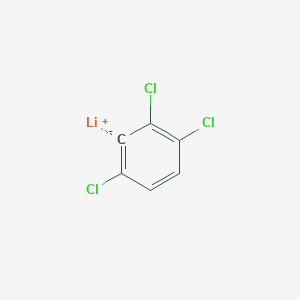
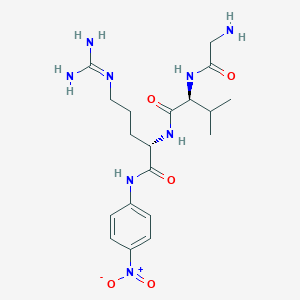
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)

